molecular formula C9H8BrN3O3 B1426545 Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate CAS No. 1021919-64-1

Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate

Cat. No.: B1426545
CAS No.: 1021919-64-1
M. Wt: 286.08 g/mol
InChI Key: CGPYZMKXCRKQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Imidazo[4,5-b]pyridine Chemistry

The historical development of imidazo[4,5-b]pyridine chemistry traces back to the late 19th century, establishing this heterocyclic system as one of the oldest known heteroaromatic derivatives. The structural similarity between imidazo[4,5-b]pyridines and naturally occurring purine bases initially attracted the attention of researchers, who recognized the potential for developing biologically active compounds based on this scaffold. Early synthetic approaches relied on classical condensation-dehydration reactions, which involved the treatment of pyridine-2,3-diamine precursors with carboxylic acids or their equivalents under harsh acidic conditions.

The evolution of synthetic methodologies has been particularly significant in enabling access to complex derivatives such as ethyl 6-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate. Traditional methods required high temperatures and strongly dehydrating conditions, often employing reagents such as phosphorus anhydride. However, modern approaches have introduced more sophisticated strategies, including palladium-catalyzed amide coupling reactions and environmentally benign solvent systems.

The development of one-pot tandem processes represents a significant advancement in imidazo[4,5-b]pyridine synthesis. Research has demonstrated that compounds like this compound can be accessed through sequential nucleophilic aromatic substitution, reduction, and cyclization reactions. These methodologies have reduced the complexity of synthetic procedures while maintaining high yields and enabling the introduction of diverse functional groups.

Significance of Imidazo[4,5-b]pyridines in Heterocyclic Chemistry

Imidazo[4,5-b]pyridines occupy a central position in heterocyclic chemistry due to their unique structural characteristics and remarkable biological activity profiles. The fused ring system combines the electron-deficient pyridine ring with the electron-rich imidazole moiety, creating a heterocyclic framework capable of participating in diverse chemical transformations and biological interactions.

The pharmacological significance of imidazo[4,5-b]pyridines is exemplified by numerous compounds that have reached clinical development stages. Notable examples include telcagepant, a calcitonin gene-related peptide receptor antagonist that progressed through clinical trials for migraine treatment, and tenatoprazole, a gastric proton pump inhibitor currently under active development. The structural diversity achievable within this class is further demonstrated by compounds such as 3-deazaneplanocin A, which functions as both an S-adenosyl-L-homocysteine synthesis inhibitor and a histone methyltransferase inhibitor.

Research focusing on this compound and related derivatives has revealed significant anticancer potential. Studies have demonstrated that imidazo[4,5-b]pyridine derivatives exhibit remarkable activity against breast cancer cell lines such as MCF-7 and colon cancer cell lines including HCT116. These compounds have shown remarkable cyclin-dependent kinase 9 inhibitory potential with half-maximal inhibitory concentration values ranging from 0.63 to 1.32 micromolar, comparable to established therapeutic agents.

The versatility of imidazo[4,5-b]pyridines extends beyond pharmaceutical applications into materials science and organometallic chemistry. Their special structural characteristics enable participation in proton- and charge-transfer processes, making them valuable components in advanced materials development. The presence of multiple nitrogen atoms within the heterocyclic framework provides sites for coordination with metal centers, facilitating the development of novel organometallic complexes.

Classification and Nomenclature Systems

The classification and nomenclature of imidazo[4,5-b]pyridines follows established International Union of Pure and Applied Chemistry guidelines, specifically employing the Hantzsch-Widman nomenclature system. This systematic approach enables precise identification of structural features and substitution patterns, which is particularly important for complex derivatives such as this compound.

The fundamental imidazo[4,5-b]pyridine core structure consists of a six-membered pyridine ring fused to a five-membered imidazole ring at the 4,5-positions. The systematic name reflects the fusion pattern, with the brackets [4,5-b] indicating that the imidazole ring is fused to positions 4 and 5 of the pyridine ring. The basic molecular formula for the unsubstituted parent compound is C₆H₅N₃, with a molecular weight of 119.12 grams per mole.

Table 1: Nomenclature Components for this compound

Structural Component Nomenclature Element Position/Description
Base heterocycle imidazo[4,5-b]pyridine Fused ring system
Bromine substituent 6-bromo Position 6 of pyridine ring
Carbonyl group 2-oxo Position 2 of imidazole ring
Saturation indicator 2,3-dihydro Reduced double bond
Tautomer specification 1H- Hydrogen at N-1 position
Ester functionality 1-carboxylate Carboxyl group at N-1
Alkyl group ethyl Ethyl ester derivative

The nomenclature system also accommodates tautomeric forms, which are particularly relevant for imidazo[4,5-b]pyridines. The 1H-designation in the compound name indicates the specific tautomeric form where the hydrogen atom is located at the N-1 position. This specification becomes crucial when considering the chemical behavior and biological activity of these compounds, as different tautomers may exhibit distinct properties.

Systematic classification also extends to the degree of saturation within the heterocyclic framework. The term "dihydro" in the compound name indicates partial saturation of the imidazole ring, specifically between positions 2 and 3. This partial saturation significantly influences the electronic properties and reactivity of the molecule, distinguishing it from fully aromatic analogs.

Positioning of this compound in Contemporary Research

This compound occupies a strategic position in contemporary heterocyclic research, representing both a valuable synthetic intermediate and a biologically active compound in its own right. The compound's Chemical Abstracts Service registry number 1021919-64-1 reflects its recent emergence in chemical literature and commercial availability for research purposes.

Current research applications of this compound span multiple domains of chemical and biological investigation. The presence of the bromine substituent at position 6 provides an excellent leaving group for various cross-coupling reactions, enabling the synthesis of diverse derivatives through palladium-catalyzed methodologies. The ethyl carboxylate functionality at the N-1 position offers additional synthetic versatility, allowing for hydrolysis to the corresponding carboxylic acid or transformation to other carbonyl derivatives.

Table 2: Research Applications and Synthetic Transformations of this compound

Application Domain Specific Use Reaction Type Reference
Synthetic Chemistry Cross-coupling substrate Palladium-catalyzed arylation
Medicinal Chemistry Kinase inhibitor scaffold Structure-activity studies
Materials Science Coordination compound precursor Metal complexation
Drug Discovery Antimicrobial agent development Biological screening
Chemical Biology Enzyme inhibition studies Biochemical assays

The compound's mechanism of action involves interaction with specific molecular targets within biological systems, particularly through binding to enzymes or receptors via the imidazopyridine core structure. The bromine substituent and oxo functionality contribute to the binding affinity and selectivity profile, while the ester group may influence pharmacokinetic properties such as cellular uptake and metabolic stability.

Recent synthetic developments have focused on environmentally benign preparation methods for this compound and related derivatives. One-pot tandem processes employing water-isopropanol solvent systems have demonstrated high efficiency in constructing the imidazo[4,5-b]pyridine framework. These green chemistry approaches represent significant improvements over traditional methods, offering reduced environmental impact while maintaining excellent yields.

The compound's positioning in contemporary research is further enhanced by its potential for structural modification through various chemical transformations. The multiple reactive sites within the molecule enable systematic structure-activity relationship studies, facilitating the optimization of biological activity and selectivity profiles. Current research efforts are exploring modifications at the bromine position, alterations to the ester functionality, and variations in the substitution pattern around the heterocyclic core.

Advanced characterization techniques have provided detailed insights into the molecular structure and properties of this compound. Single-crystal X-ray diffraction studies of related compounds have revealed important structural parameters that influence biological activity. Computational studies using density functional theory methods have provided additional insights into electronic properties and reactivity patterns.

The compound's integration into contemporary drug discovery programs reflects the continued importance of imidazo[4,5-b]pyridine derivatives in medicinal chemistry research. Despite the extensive investigation of this chemical class, compounds like this compound continue to offer new opportunities for therapeutic development, particularly in areas such as oncology and infectious disease treatment.

Properties

IUPAC Name

ethyl 6-bromo-2-oxo-3H-imidazo[4,5-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O3/c1-2-16-9(15)13-6-3-5(10)4-11-7(6)12-8(13)14/h3-4H,2H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPYZMKXCRKQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=C(NC1=O)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in drug metabolism. The compound also interacts with DNA and RNA polymerases, influencing gene expression and replication processes. These interactions are primarily mediated through hydrogen bonding and van der Waals forces, which stabilize the binding of the compound to its target biomolecules.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. Additionally, it modulates the activity of transcription factors, such as NF-κB and p53, which play crucial roles in cell survival and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes, such as cytochrome P450, through hydrogen bonding and hydrophobic interactions. This binding inhibits the enzyme’s activity, resulting in altered metabolic processes. Additionally, the compound can bind to DNA and RNA polymerases, affecting transcription and replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and altered gene expression. These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also influences its pharmacokinetics and bioavailability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution. The compound’s localization and accumulation within specific tissues are influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments or organelles, influencing its biological activity.

Biological Activity

Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate (CAS No. 1021919-64-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has a molecular formula of C9H8BrN3O3C_9H_8BrN_3O_3 and a molecular weight of approximately 286.08 g/mol. Its structure includes a bromo substituent and an imidazo-pyridine framework, which are significant for its biological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Potential

This compound has also been evaluated for its anticancer activity. In a study involving various cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.

Case Studies

  • Breast Cancer Study : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability and increased apoptotic markers after treatment with the compound for 24 hours.
  • Antimicrobial Efficacy : Another research article focused on the antimicrobial properties against multidrug-resistant strains. The compound was tested against clinical isolates and showed promising results, particularly against Gram-positive bacteria.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • DNA Interaction : Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication processes in bacterial and cancer cells.
  • Enzyme Inhibition : It has been hypothesized that this compound may inhibit certain enzymes involved in metabolic pathways critical for cell survival.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate has shown potential as a pharmacological agent due to its interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have demonstrated cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)
MCF-715
A54920
HeLa18

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and disruption of cellular processes .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It interacts with bacterial cell wall synthesis pathways, making it a candidate for antibiotic development. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus12.5
Bacillus subtilis12.5
Escherichia coli25
Salmonella typhi50

The results indicate significant antibacterial activity, particularly against Gram-positive bacteria .

Biochemical Research

This compound plays a crucial role in biochemical studies due to its ability to interact with various enzymes and nucleic acids.

Enzyme Interaction

The compound has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism. Its binding affinity influences the metabolic pathways of drugs, making it valuable for pharmacokinetic studies .

Nucleic Acid Binding

Studies indicate that this compound can bind to DNA and RNA polymerases. This interaction can modulate gene expression and replication processes, providing insights into genetic regulation mechanisms .

Material Science Applications

Recent explorations have highlighted the potential of this compound in material science, particularly in synthesizing novel materials with specific electronic and optical properties.

Synthesis of Functional Materials

The unique structure of this compound allows it to serve as a building block for creating functionalized materials. Its derivatives are being investigated for applications in organic electronics and photonic devices .

Study on Anticancer Efficacy

A comprehensive screening of derivatives of ethyl 6-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine revealed promising anticancer activities. The study utilized flow cytometry assays to assess apoptosis induction mechanisms in MCF-7 cells .

Antimicrobial Efficacy Evaluation

Another study focused on synthesizing various imidazo derivatives and evaluating their antibacterial effects against common pathogens. Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine was among the most potent compounds tested against Staphylococcus aureus .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[4,5-b]pyridine Core

1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • Structure : Features allyl groups at N1 and N3, retaining the 6-bromo substitution .
  • Synthesis : Prepared via alkylation of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one with allyl bromide in DMF/K₂CO₃ .
  • Properties : The allyl chains introduce steric bulk, causing perpendicular orientation relative to the planar core. This reduces intermolecular interactions, influencing crystallization behavior .
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • Structure : Contains an acetyl group at N1, maintaining the 6-bromo substitution .
  • Synthesis : Derived from the reaction of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one with acetyl chloride .
  • Properties : The acetyl group enhances hydrogen-bonding capacity (via C=O), leading to robust crystal packing via N–H⋯N and C–H⋯O interactions .
tert-Butyl 6-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate
  • Structure : Replaces the ethyl ester with a tert-butyl ester (CAS 1547879-93-5) .
  • Properties : The bulky tert-butyl group improves hydrolytic stability compared to the ethyl analog but may reduce solubility in polar solvents .
Common Precursor : 6-Bromo-pyridine-2,3-diamine
  • Used in condensation with aldehydes (e.g., pyrazole-4-carboxaldehyde) to form imidazo[4,5-b]pyridines .
  • Alkylation/acylation reactions at N1 or N3 are facilitated by K₂CO₃ in polar aprotic solvents (DMF) .
Esterification Strategies
  • tert-Butyl analog : Achieved using tert-butyl chloroformate under similar conditions .

Physicochemical and Crystallographic Properties

Property Ethyl 6-bromo-carboxylate 1,3-Diallyl derivative 1-Acetyl derivative
Molecular Weight (g/mol) 286.08 323.19 271.09
Hydrogen Bonding Capacity Moderate (ester C=O) Low (allyl chains) High (acetyl C=O)
Crystallinity Not reported Moderate High (chain formation)
Stability Sensitive to hydrolysis Stable Moderate

Note: The ethyl carboxylate derivative balances solubility (via polar ester) and synthetic versatility, whereas bulkier substituents (e.g., tert-butyl) prioritize stability over reactivity .

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate?

  • Methodological Answer: The compound can be synthesized via alkylation reactions starting from 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one. Key steps include:
  • Base Selection: Potassium carbonate (K₂CO₃) is often used as a base to deprotonate the imidazopyridine nitrogen, facilitating alkylation with ethyl chloroformate or similar reagents.
  • Solvent and Conditions: Dimethylformamide (DMF) is a common solvent, with reactions conducted under reflux (e.g., 24 hours at 100°C).
  • Purification: Column chromatography with ethyl acetate/hexane mixtures isolates the product. Crystallization from methanol yields pure crystals .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, aromatic protons in the imidazo[4,5-b]pyridine ring appear as distinct singlets or doublets in δ 7–8 ppm .
  • X-ray Crystallography: Resolves molecular conformation (e.g., planarity of fused rings, dihedral angles between substituents). SHELX software is widely used for refinement .
  • Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., HRMS for exact mass confirmation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer:
  • Catalyst Screening: Tetra-n-butyl ammonium bromide (TBAB) enhances alkylation efficiency via phase-transfer catalysis .
  • Solvent Optimization: Polar aprotic solvents like DMF or acetonitrile improve solubility, while lower-polarity solvents reduce side reactions.
  • Time-Temperature Profiling: Monitoring via TLC ensures reaction completion without over-degradation. For example, reflux durations beyond 24 hours may lead to by-products .

Q. How do crystallographic data resolve structural ambiguities in imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer:
  • Hydrogen Bonding Analysis: Strong N–H···O interactions (e.g., 2.8–3.0 Å) form dimers, influencing crystal packing and stability .
  • Dihedral Angle Measurements: Substituent orientation (e.g., allyl or benzyl groups) is quantified using software like Olex2. For example, a 70° dihedral angle between the allyl group and the core ring system indicates steric constraints .
  • Refinement Protocols: SHELXL refines displacement parameters and resolves thermal motion discrepancies in high-resolution datasets .

Q. What in vitro and in vivo models assess the compound’s potential as a CGRP receptor antagonist?

  • Methodological Answer:
  • In Vitro Binding Assays: Competitive binding studies using ¹²⁵I-labeled CGRP on human receptor-expressing cells (e.g., SK-N-MC cells) determine Ki values. Selectivity is tested against related receptors (e.g., adrenomedullin) .
  • Functional Assays: cAMP inhibition assays (e.g., Forskolin-stimulated cAMP reduction) confirm antagonist activity.
  • In Vivo Models: Primate studies measuring capsaicin-induced facial blood flow (laser Doppler) evaluate pharmacodynamic efficacy. Oral bioavailability in cynomolgus monkeys predicts human pharmacokinetics .

Q. How are synthetic by-products identified and mitigated during scale-up?

  • Methodological Answer:
  • LC-MS/PDA Monitoring: Detects intermediates (e.g., over-alkylated products) early in the reaction.
  • By-Product Crystallography: X-ray structures of impurities (e.g., N-methylated derivatives) guide process adjustments, such as reducing methyl iodide equivalents .
  • Solvent Engineering: Switching to toluene or dichloromethane minimizes polar by-product formation during alkylation .

Data Contradiction Analysis

Q. How can conflicting NMR and crystallographic data for substituent orientation be reconciled?

  • Methodological Answer:
  • Dynamic Effects: NMR may average conformations (e.g., rotational isomers), while crystallography captures static structures. Variable-temperature NMR or NOESY experiments can identify dynamic behavior .
  • Hirshfeld Surface Analysis: Compares crystallographic close contacts with NMR-derived coupling constants to validate substituent geometry .

Tables for Key Data

Table 1: Crystallographic Parameters for Imidazo[4,5-b]pyridine Derivatives

ParameterValue (Example)Source
Dihedral Angle (Core vs. Allyl)70.28° ± 0.11°
Hydrogen Bond Length (N–H···O)2.85 Å
R Factor (Refinement)0.030

Table 2: Pharmacological Profiling of CGRP Antagonists

Assay TypeKey MetricReference
Binding Affinity (Ki)0.77 nM (human CGRP receptor)
EC₅₀ (Blood Flow Model)127 nM plasma concentration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.